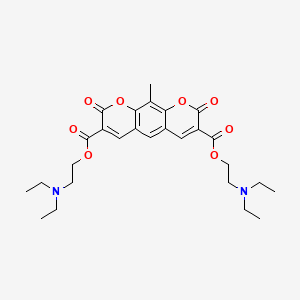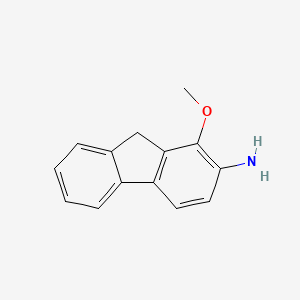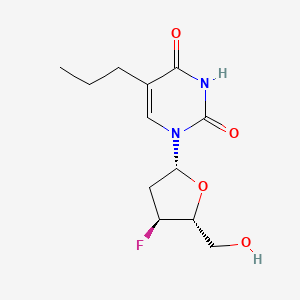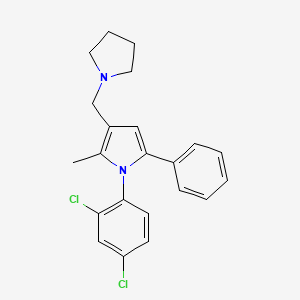
7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-((3S)-3-amino-1-pyrrolidinyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-((3S)-3-amino-1-pyrrolidinyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a derivative of the pyrido-benzoxazine family, which is known for its diverse biological activities, including antibacterial and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid involves multiple steps, starting from the preparation of the core benzoxazine structure. One common method involves the intramolecular cyclization of 1-(1-hydroxyprop-2-yl)-8-fluoro-4-quinolones, which are prepared in three or four steps from ethyl 2,3,4,5-tetrafluoro-benzoylacetate . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions
7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
科学的研究の応用
7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These interactions inhibit the replication and transcription of bacterial DNA, leading to cell death. The compound’s unique structure allows it to bind effectively to these targets, making it a potent antibacterial agent .
類似化合物との比較
Similar Compounds
Ofloxacin: Another member of the pyrido-benzoxazine family, known for its antibacterial properties.
Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A stereoisomer of ofloxacin with enhanced antibacterial activity.
Uniqueness
7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid stands out due to its specific structural features, such as the presence of a pyrrolidinyl group, which enhances its binding affinity to bacterial targets. This unique structure contributes to its potent antibacterial activity and makes it a valuable compound in medicinal chemistry .
特性
CAS番号 |
186802-35-7 |
|---|---|
分子式 |
C17H18FN3O4 |
分子量 |
347.34 g/mol |
IUPAC名 |
(2S)-6-[(3S)-3-aminopyrrolidin-1-yl]-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C17H18FN3O4/c1-8-7-25-16-13-10(15(22)11(17(23)24)6-21(8)13)4-12(18)14(16)20-3-2-9(19)5-20/h4,6,8-9H,2-3,5,7,19H2,1H3,(H,23,24)/t8-,9-/m0/s1 |
InChIキー |
GOQMLVCAKGZQKN-IUCAKERBSA-N |
異性体SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[C@@H](C4)N)F)C(=O)O |
正規SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(C4)N)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




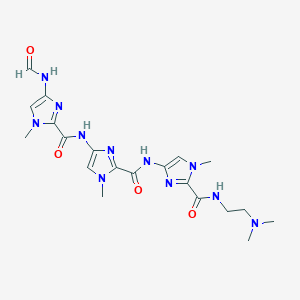
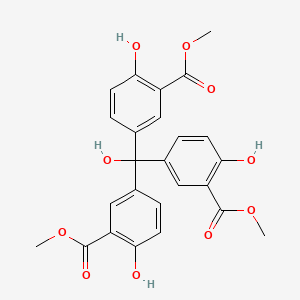


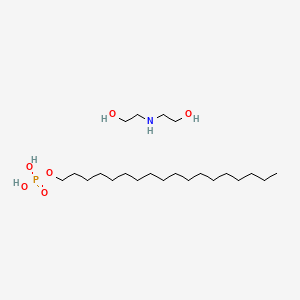
![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)

